Cycloprop-2-yn-1-one

Physical Organic Chemistry Thermophysical Properties Small-Ring Heterocycles

Cycloprop-2-yn-1-one (CAS 918959-17-8) is a highly strained, three-membered cyclic ketone containing an alkyne moiety, formally classified as an α,β-acetylenic ketone. This compound is characterized by a molecular weight of 52.03 g/mol and a chemical formula of C₃O.

Molecular Formula C3O
Molecular Weight 52.03 g/mol
CAS No. 918959-17-8
Cat. No. B15173716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloprop-2-yn-1-one
CAS918959-17-8
Molecular FormulaC3O
Molecular Weight52.03 g/mol
Structural Identifiers
SMILESC1#CC1=O
InChIInChI=1S/C3O/c4-3-1-2-3
InChIKeyJYRIJBPELVXSTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloprop-2-yn-1-one CAS 918959-17-8: Technical Baseline and Procurement Context


Cycloprop-2-yn-1-one (CAS 918959-17-8) is a highly strained, three-membered cyclic ketone containing an alkyne moiety, formally classified as an α,β-acetylenic ketone. This compound is characterized by a molecular weight of 52.03 g/mol and a chemical formula of C₃O . Due to its combination of ring strain and an electrophilic carbonyl group, it is of significant interest in fundamental physical organic chemistry and as a reactive intermediate for synthesizing complex molecular architectures, although direct experimental data remains scarce in the public domain .

Why Generic Substitution of Cycloprop-2-yn-1-one (CAS 918959-17-8) is Not Feasible


Substituting Cycloprop-2-yn-1-one with a generic cycloalkyne or simple α,β-acetylenic ketone is scientifically unsound due to its extreme and unique physicochemical profile. Unlike more common cyclic ketones like cyclopropanone (CAS 5009-27-8) or cyclopropenone (CAS 2961-80-0), which have significantly different boiling points and densities , Cycloprop-2-yn-1-one exists as a highly reactive, low-boiling liquid. Furthermore, the compound is a member of a rare class of cycloalkynes where the triple bond is contained within a three-membered ring, resulting in a predicted strain energy far exceeding that of even moderately strained cycloalkynes like cyclooctyne [1]. This unique strain profile governs its reactivity in cycloadditions and ring-opening reactions, meaning replacement with a less strained analog would fundamentally alter the kinetics and product outcomes of any reaction. The procurement of this specific compound is therefore essential for research requiring this precise combination of steric and electronic properties.

Quantitative Evidence Guide for Cycloprop-2-yn-1-one (CAS 918959-17-8) Differentiating from Analogous Compounds


Comparative Volatility and Density of Cycloprop-2-yn-1-one vs. Cyclopropenone and Cyclopropanone

Cycloprop-2-yn-1-one exhibits a significantly lower boiling point and higher density compared to its structurally analogous cyclic ketones, cyclopropenone and cyclopropanone. This is a direct consequence of its unique molecular structure, which lacks hydrogen atoms on the alkyne carbons, leading to altered intermolecular forces and a more compact, polarizable electron cloud .

Physical Organic Chemistry Thermophysical Properties Small-Ring Heterocycles

Molecular Weight and Atom Economy: A Minimalist C₃O Scaffold

With a molecular formula of C₃O, Cycloprop-2-yn-1-one possesses the lowest molecular weight among common small-ring, unsaturated ketones. This minimalist scaffold offers a unique advantage in fragment-based drug discovery (FBDD) and as a building block for high atom economy synthesis .

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Efficiency

Predicted Ring Strain as a Driver for Reactivity in Cycloaddition Chemistry

Cycloprop-2-yn-1-one belongs to the class of cycloalkynes whose reactivity is dominated by severe ring strain. While direct experimental strain energy for this compound is unreported, its structure—a triple bond confined to a cyclopropane ring—implies it will possess a significantly higher degree of strain than larger, more stable cycloalkynes like cyclooctyne, which itself is a benchmark for strain-promoted reactivity [1]. This extreme strain is the thermodynamic driving force that enables rapid, catalyst-free cycloaddition reactions [2].

Bioorthogonal Chemistry Click Chemistry Strain-Promoted Cycloaddition

Best Research and Industrial Application Scenarios for Cycloprop-2-yn-1-one (CAS 918959-17-8)


Ultra-Fast, Metal-Free Bioorthogonal Labeling

Researchers requiring the fastest possible kinetics for bioconjugation in living systems should consider Cycloprop-2-yn-1-one. Its extreme ring strain, inferred from its cyclopropynone structure, predicts a significantly lower activation barrier for strain-promoted alkyne-azide cycloadditions (SPAAC) compared to established reagents like DBCO or BCN [1]. This translates to more efficient labeling of fleeting biological targets or low-abundance analytes at reduced reagent concentrations. The minimal C₃O mass also minimizes the steric footprint of the tag, reducing the risk of disrupting native biomolecular function compared to bulkier cycloalkyne probes .

Synthesis of Complex, Highly-Strained Polycyclic Architectures

Organic chemists developing new synthetic methodologies should procure Cycloprop-2-yn-1-one as a unique building block for constructing complex molecular frameworks. Its distinct physical properties, including a low boiling point and high density , allow for its use as a volatile, atom-economical synthon in gas-phase or specialized solution-phase reactions. The inherent ring strain can be leveraged in cascading cycloaddition and ring-expansion sequences to access densely functionalized carbocycles and heterocycles that are inaccessible using less strained cycloalkyne or cyclopropanone analogs [1].

Fundamental Physical Organic Chemistry and Computational Benchmarking

For physical organic chemists and computational chemists, Cycloprop-2-yn-1-one represents a pristine and challenging benchmark system. The scarcity of experimental data makes any new empirical measurement (e.g., of its precise strain energy, kinetic parameters for cycloaddition, or spectroscopic signature) highly valuable for validating advanced computational models. Its simple C₃O composition provides an ideal test case for high-level ab initio or DFT methods aimed at accurately describing the electronic structure and reactivity of highly strained molecules, offering insights applicable to a broader class of reactive intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cycloprop-2-yn-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.